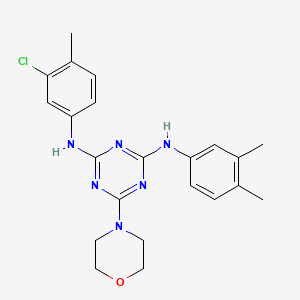

N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O/c1-14-4-6-17(12-16(14)3)24-20-26-21(25-18-7-5-15(2)19(23)13-18)28-22(27-20)29-8-10-30-11-9-29/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPRXVXUFJVXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with 3,4-dimethylphenylamine in the presence of a triazine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Oxides of the original compound

Reduction: Amines or alcohols

Substitution: Compounds with substituted functional groups

Scientific Research Applications

Anticancer Activity

Research has indicated that triazine derivatives exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has shown promising results in preclinical studies targeting pathways associated with tumor growth.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in the cholinergic system and amyloid-beta peptide production, respectively. This dual inhibition can potentially enhance cognitive function and delay the progression of neurodegenerative disorders.

Ultraviolet Light Absorption

Triazine derivatives are known for their ability to absorb ultraviolet light, making them valuable in protecting polymeric materials from UV degradation. The structural characteristics of this compound enable it to function as an effective UV stabilizer in plastics and coatings .

Case Study 1: Anticancer Mechanism

A study demonstrated that triazine derivatives could inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation. The application of this compound in this context showed a significant reduction in tumor growth in xenograft models .

Case Study 2: Neuroprotection

In a preclinical trial focused on Alzheimer's disease models, the compound exhibited a marked decrease in amyloid plaque formation and improved cognitive performance in treated subjects compared to controls. This study highlighted its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with key analogs identified in the literature:

Physicochemical Properties

- Elemental Analysis: For N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (), calculated C, H, N percentages (59.30%, 5.97%, 23.05%) closely match experimental values (59.15%, 6.09%, 23.21%), indicating high purity .

- Crystallography : The crystal structure of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () reveals bond lengths and angles consistent with triazine derivatives, suggesting structural stability .

Functional Implications

- Morpholin-4-yl Group: Enhances solubility and bioavailability compared to non-polar substituents (e.g., benzyl or trifluoromethyl). This group is common in kinase inhibitors due to its ability to occupy hydrophobic pockets .

Biological Activity

N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C22H25ClN6O

- Molecular Weight : 424.9 g/mol

- CAS Number : 898630-99-4

The structure includes a triazine core substituted with various functional groups, which contribute to its biological activity. The presence of the morpholine group is particularly noteworthy due to its role in enhancing solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to influence several key pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, such as those in the PI3K/Akt pathway, which is crucial for cancer cell growth and metabolism .

- Induction of Apoptosis : Some studies suggest that triazine derivatives can induce apoptotic pathways in cancer cells, leading to cell death .

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, which is a common feature among triazine derivatives .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. The following table summarizes key findings from various studies:

These studies indicate that the compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro assays demonstrated that it effectively inhibits the growth of several bacterial strains.

- Fungal Activity : The compound showed moderate antifungal activity against common phytopathogenic fungi.

Case Study 1: Breast Cancer Treatment

A study investigated the efficacy of this compound in MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Q & A

Q. Q1. How can researchers optimize the synthesis of N2-(3-chloro-4-methylphenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine to improve yield and purity?

Methodological Answer: The synthesis of triazine derivatives typically involves nucleophilic substitution reactions on the triazine core. For this compound, a stepwise approach is recommended:

Core Formation: Start with cyanoguanidine to form the triazine ring under microwave-assisted conditions (reducing reaction time and improving regioselectivity) .

Substituent Introduction: React with 3-chloro-4-methylphenylamine and 3,4-dimethylphenylamine sequentially under controlled temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO.

Morpholine Addition: Introduce morpholine via nucleophilic substitution at the 6-position of the triazine ring.

Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this triazine derivative?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DMSO-d6 to confirm substitution patterns. For example, aromatic protons from the aryl groups appear at δ 7.2–8.5 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~506.2 g/mol).

- Elemental Analysis: Validate C, H, N, and Cl content with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. Q3. How do substituents on the triazine core (e.g., morpholine, chloro-methylphenyl groups) influence biological activity in kinase inhibition assays?

Methodological Answer:

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Morpholine’s oxygen may form hydrogen bonds with catalytic lysine residues, while chloro-methylphenyl groups enhance hydrophobic interactions .

- In Vitro Testing: Compare IC50 values against kinases (e.g., EGFR, VEGFR) with structurally similar analogs. For example, replacing morpholine with piperazine reduces solubility but may improve membrane permeability .

Q. Q4. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm). Note that discrepancies often arise from:

- Standardization: Report solubility under controlled conditions (e.g., 25°C, 48-hour equilibration) to enable cross-study comparisons.

Q. Q5. What experimental design principles apply when evaluating this compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

- ADME Studies:

- Dosing Strategy: Optimize based on plasma half-life (e.g., bid dosing if t1/2 <6 hours) .

Specialized Applications

Q. Q6. What methodologies are used to study this compound’s potential in polymer photostabilizers for materials science?

Methodological Answer:

- Accelerated UV Testing: Expose polymer films (e.g., polyethylene) containing 0.1–1.0 wt% of the compound to UV radiation (315–400 nm). Monitor degradation via:

- FTIR: Track carbonyl index (1710 cm⁻¹) to measure oxidation.

- Tensile Testing: Compare mechanical properties pre/post UV exposure .

- Mechanistic Insight: Use ESR spectroscopy to detect radical scavenging activity by the morpholine group .

Q. Q7. How can researchers design experiments to evaluate this compound’s herbicidal efficacy without commercial bias?

Methodological Answer:

Q. Q8. What computational tools are recommended for predicting environmental fate (e.g., soil adsorption, aquatic toxicity)?

Methodological Answer:

- EPI Suite: Estimate logP (2.8–3.5) and biodegradability (BIOWIN3 <0.5 suggests persistence).

- ECOSAR: Predict acute toxicity to aquatic organisms (e.g., LC50 for Daphnia magna) .

Data Interpretation and Validation

Q. Q9. How should researchers address variability in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

Q. Q10. What protocols ensure stability during long-term storage of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.